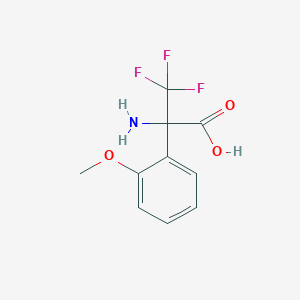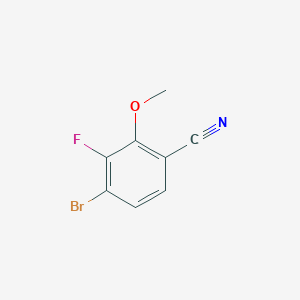
4-Bromo-3-fluoro-2-methoxybenzonitrile
Vue d'ensemble
Description
“4-Bromo-3-fluoro-2-methoxybenzonitrile” is a chemical compound with the molecular formula C8H5BrFNO. It has an average mass of 230.034 Da and a monoisotopic mass of 228.953842 Da .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluoro-2-methoxybenzonitrile” can be analyzed using its molecular formula C8H5BrFNO. This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-fluoro-2-methoxybenzonitrile” include a molecular weight of 230.034 Da . More specific properties such as density, boiling point, and others were not found in the search results.Applications De Recherche Scientifique
Herbicide Resistance
Research has shown that transgenic plants expressing a bacterial detoxification gene can develop resistance to bromoxynil, a photosystem II inhibitor herbicide. This is achieved by introducing a gene encoding a specific nitrilase from Klebsiella ozaenae, which converts bromoxynil to its primary metabolite, thereby conferring resistance to high levels of bromoxynil in transgenic tobacco plants (Stalker, Mcbride, & Malyj, 1988).
Synthesis Methods
Facile synthesis methods have been developed for halogenated benzonitriles, including a scaleable synthesis of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of aryl boronic acids. This demonstrates the generality of halodeboronation in producing both aryl bromides and aryl chlorides from corresponding aryl boronic acids with good to excellent yields (Szumigala, Devine, Gauthier, & Volante, 2004).
Biotransformation
Bromoxynil undergoes anaerobic biotransformation under various conditions, including denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions. This research indicates the potential for environmental degradation of bromoxynil and its transformation products under different anaerobic conditions (Knight, Berman, & Häggblom, 2003).
Spectrofluorometric Characterization and Antibacterial Activity
A study on 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ABDC) synthesized from chalcone and malononitrile under microwave irradiation showed its potential as an antibacterial agent. The spectrofluorometric characterization provided insights into its solvatochromic properties, and the compound exhibited better antibacterial activity compared to chalcone (Salman A. Khan, 2017).
Energetic Study of Fluorobenzonitriles
An energetic and structural study on monofluorobenzonitriles revealed insights into their thermodynamic properties, electronic effects, and spectroscopic behaviors. This research contributes to understanding the structural and electronic properties of halogenated aromatic compounds (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNOFTBFCXSDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-methoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



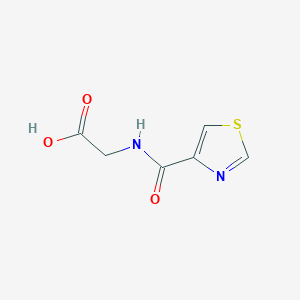
![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
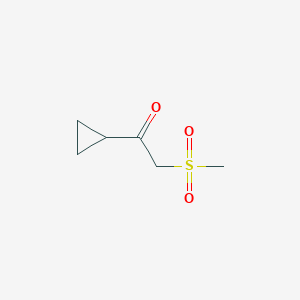


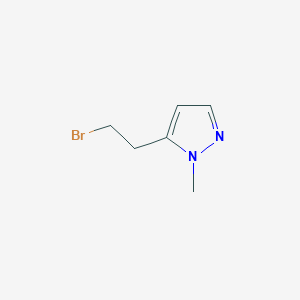




![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)
![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
